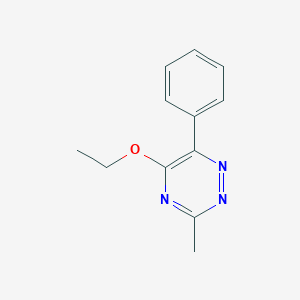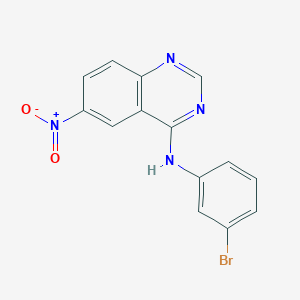
N-(3-Bromophenyl)-6-nitroquinazolin-4-amine
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of quinazoline derivatives, including compounds similar to N-(3-Bromophenyl)-6-nitroquinazolin-4-amine, involves several steps that might include nitration, chlorination, alkylation, reduction, and substitution reactions. For instance, a study detailed the optimized synthesis of a closely related compound, 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino)phenyl)-2-methylpropanenitrile, from 6-bromoquinolin-4-ol through a series of steps, confirming the structures via NMR and MS spectrum analyses (Lei et al., 2015).
Molecular Structure Analysis
The molecular structure of quinazoline derivatives is often confirmed through various spectroscopic techniques. Crystallography and spectroscopy, including NMR and MS, play a crucial role in elucidating the molecular framework and verifying the specific substitution patterns on the quinazoline ring. These methods ensure the precise identification of the bromophenyl and nitro groups' positions critical for the compound's reactivity and properties.
Chemical Reactions and Properties
Quinazoline derivatives participate in numerous chemical reactions, including nucleophilic substitutions and cyclizations, which are fundamental for modifying the compound or synthesizing new derivatives. For example, the Cadogan cyclization under microwave irradiation yields fluorescent indazolo[3,2-a]isoquinolin-6-amines, showcasing the reactive versatility of quinazoline compounds (Balog et al., 2013).
Wissenschaftliche Forschungsanwendungen
Synthesis and Fluorescent Properties : A study explored the synthesis of fluorescent indazolo[3,2-a]isoquinolin-6-amines, which can be functionalized for various applications (Balog, Hajos, & Riedl, 2013).
Cytotoxic Activity and Fluorescence : Another research focused on synthesizing 3-hydroxyquinolin-4(1H)-one derivatives, assessing their cytotoxic activity against cancer cell lines, and studying their fluorescence properties (Kadrić, Motyka, Džubák, Hajdůch, & Soural, 2014).
Vicarious Nucleophilic Amination : A study demonstrated the amination of nitropyridines and nitroisoquinolines, indicating potential for synthesizing amino-substituted derivatives (Bakke, Svensen, & Trevisan, 2001).
Crystal Structure Analysis : Research on the synthesis of alkyl substituted N,4-diphenyl thiazole-2-amines provided insights into their crystal structures and stability through intermolecular interactions (Nadaf, Kendur, Mantur, Najare, Garbhagudi, Gaonkar, & Khazi, 2019).
Pharmacological Activities : A study synthesized various 6-bromoquinazolinone derivatives, testing them for anti-bacterial, anti-inflammatory, and analgesic activities (Rajveer, Kumaraswamy, Sudharshini, & Rathinaraj, 2010).
Intermediate in PI3K/mTOR Inhibitors : Research discussed the synthesis of a key intermediate in PI3K/mTOR inhibitors, which are important in the field of cancer therapeutics (Lei, Yuanbiao, Wang, Wang, Tang, & Xu, 2015).
Synthesis and Chemical Properties : Various studies have been conducted on the synthesis of quinazoline derivatives and their chemical properties, including reactions with amines and other organic compounds (Gescher, Stevens, & Turnbull, 1977); (Ibrahim, 1997); (Wang, Song, Dixon, Kurth, & Lam, 2005); (Zhang, Huang, Deng, Mao, & Peng, 2018); (Ragaini, Cenini, Turra, & Caselli, 2004); (Kozhevnikov, Sattarova, Zalesov, Gradel', & Plaksina, 1982); (Zhang, Barker, Lou, & Saneii, 2001); (Beak & Selling, 1989); (Sedova & Shkurko, 1995); (Davidkov & Simov, 1981).
Apoptosis Induction and Anticancer Activity : The discovery of specific quinazoline derivatives as potent apoptosis inducers and efficacious anticancer agents was highlighted, with one compound showing high blood-brain barrier penetration (Sirisoma, Pervin, Zhang, Jiang, Willardsen, Anderson, Mather, Pleiman, Kasibhatla, Tseng, Drewe, & Cai, 2009).
Regioselectivity in Nucleophilic Displacement : A study on 5,7-dinitroquinazoline-4-ones revealed remarkable regioselectivity in nucleophilic displacement of nitro groups with amines, leading to the formation of 5-aminoquinazolones (Kislyi, Samet, Strelenko, & Semenov, 2008).
Vicarious Nucleophilic Amination with Triazole : The reaction of nitroquinolines with 4-amino-1,2,4-triazole, leading to amino products, was studied, showing potential applications in chemical synthesis (Szpakiewicz & Grzegożek, 2008).
Eigenschaften
IUPAC Name |
N-(3-bromophenyl)-6-nitroquinazolin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9BrN4O2/c15-9-2-1-3-10(6-9)18-14-12-7-11(19(20)21)4-5-13(12)16-8-17-14/h1-8H,(H,16,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAVKGSSRIBVAGI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)NC2=NC=NC3=C2C=C(C=C3)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9BrN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80416140 | |
| Record name | N-(3-Bromophenyl)-6-nitroquinazolin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80416140 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
345.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
169205-77-0 | |
| Record name | N-(3-Bromophenyl)-6-nitroquinazolin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80416140 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


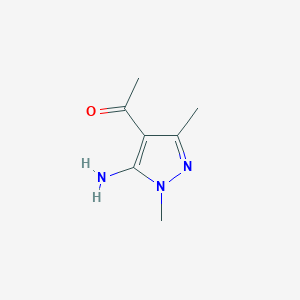
![1-[2-(2,2,2-Trifluoroethoxy)phenyl]piperazine](/img/structure/B64893.png)
![2,6-bis[2-amino-1-(6-bromo-1H-indol-3-yl)ethyl]-3-(2-aminoethyl)-1H-indol-5-ol](/img/structure/B64898.png)
![Ethyl 3-(benzylthio)-6,6-dimethyl-4-oxo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate](/img/structure/B64900.png)
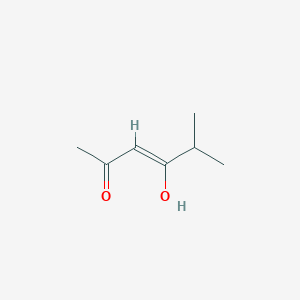
![2-amino-7-methyl-4-(4-methylphenyl)-5-oxo-4H-pyrano[3,2-c]pyran-3-carbonitrile](/img/structure/B64908.png)
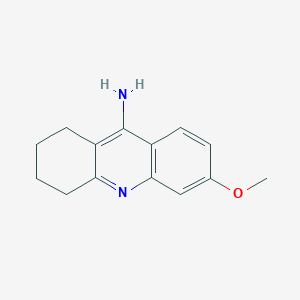

![Hexafluoroantimony(1-); 2-[2-(trifluoromethoxy)phenyl]benzenediazonium](/img/structure/B64915.png)
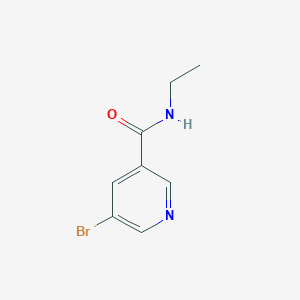

![1,3-Dihydroimidazo[4,5-g][2,1,3]benzothiadiazol-7-one](/img/structure/B64922.png)
